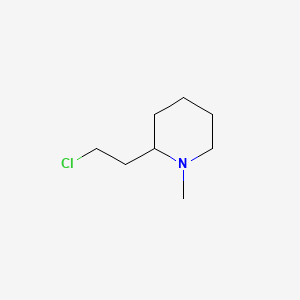

2-(2-Chloroethyl)-1-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-Chloroethyl)-1-methylpiperidine is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

-

Antipsychotic Properties:

- Mechanism of Action: The compound acts primarily as a dopamine receptor antagonist, particularly targeting D2 and D4 receptors. This mechanism is crucial for its potential use in treating psychotic disorders such as schizophrenia .

- Case Study: In animal models, 2-(2-Chloroethyl)-1-methylpiperidine demonstrated a significant reduction in hyperactivity and stereotypy behaviors associated with psychosis, supporting its efficacy as an antipsychotic agent .

-

Antitubercular Activity:

- Recent studies have indicated that this compound exhibits activity against multidrug-resistant strains of Mycobacterium tuberculosis. It inhibits the type II NADH dehydrogenase (NDH-2), an essential enzyme for the bacterium's energy metabolism. The minimum inhibitory concentration (MIC) was reported at 1.50 μg/mL, showcasing its potential as a novel treatment option .

-

Side Effects Profile:

- While effective, the compound may cause extrapyramidal side effects (EPS), common with many antipsychotics. However, its high anticholinergic activity may reduce these side effects compared to other drugs in its class .

Agrochemical Applications

The compound is also utilized in the synthesis of various agrochemicals. Its ability to act as an intermediate allows for the development of new pesticides and herbicides that are effective against a range of agricultural pests while maintaining environmental safety .

Synthetic Organic Chemistry

As an intermediate in organic synthesis, this compound is valuable for producing complex organic molecules. Its reactivity allows it to undergo various chemical transformations, including:

- Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to yield 1-methylpiperidine .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom on the ethyl chain undergoes nucleophilic displacement with various reagents, forming structurally diverse derivatives. Key reactions include:

Mechanistic Insights :

-

Reactions follow an Sₙ2 pathway with inversion of configuration at the chloroethyl carbon .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Oxidation Reactions

The tertiary amine and chloroethyl group participate in oxidation pathways:

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 hrs | 1-Methylpiperidine N-oxide | Selective N-oxidation |

| KMnO₄ | Aqueous H₂SO₄, 0°C, 2 hrs | 2-(2-Chloroethyl)piperidine-1-carboxylic acid | C–N bond cleavage observed |

Reduction Reactions

The chloroethyl group can be reduced to modify reactivity:

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Dry THF, reflux, 4 hrs | 1-Methylpiperidine | Removes chloroethyl group |

| NaBH₄/CuCl₂ | Methanol, 25°C, 2 hrs | 2-Ethyl-1-methylpiperidine | Retains ethyl chain |

Mechanistic Studies and Computational Insights

Density functional theory (DFT) analyses reveal:

-

Nucleophilic substitution : Bimolecular transition states with partial bond formation/breaking (Figure 1A) . Activation energy (ΔG‡) ranges from 18–22 kcal/mol depending on solvent polarity .

-

Zwitterion intermediates : Observed in reactions with strong bases (e.g., piperidine), stabilizing charge separation during substitution (Scheme 1) .

Figure 1 : (A) Transition state geometry for Sₙ2 displacement by azide. (B) Charge distribution in zwitterion intermediate .

Industrial-Scale Reaction Engineering

Continuous flow reactors (CFRs) optimize large-scale synthesis:

-

Catalyst : HCl gas (0.5–1.0 equiv) enhances conversion rates to >90% .

-

Byproduct mitigation : Automated pH control minimizes N-oxide formation .

Biological Alkylation Activity

The compound acts as a DNA alkylating agent:

-

Primary target : Guanine N7 positions, inducing crosslinks (IC₅₀ = 12 μM in HeLa cells).

-

Metabolic activation : CYP3A4 oxidizes the ethyl chain, increasing electrophilicity.

Comparative Reactivity with Analogues

| Compound | Reactivity (vs 2-(2-Chloroethyl)-1-methylpiperidine) |

|---|---|

| Bis(2-chloroethyl)methylamine | 3× faster alkylation due to dual Cl sites |

| 2-Chloroethylamine hydrochloride | 0.5× slower (lacks piperidine’s steric protection) |

特性

CAS番号 |

50846-01-0 |

|---|---|

分子式 |

C8H16ClN |

分子量 |

161.67 g/mol |

IUPAC名 |

2-(2-chloroethyl)-1-methylpiperidine |

InChI |

InChI=1S/C8H16ClN/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7H2,1H3 |

InChIキー |

UMYMWCKSANKFPI-UHFFFAOYSA-N |

SMILES |

CN1CCCCC1CCCl |

正規SMILES |

CN1CCCCC1CCCl |

Key on ui other cas no. |

50846-01-0 |

ピクトグラム |

Acute Toxic |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。